Lipophilicity Advantage Over N-H Analog
The target compound exhibits significantly higher lipophilicity than its N-H analog, 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5). The propyl group on the pyrrole nitrogen increases the compound's LogP, which is a critical parameter for predicting its behavior in biphasic systems and its potential for membrane permeability in biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 |
| Comparator Or Baseline | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5), LogP = 1.44 |
| Quantified Difference | Δ LogP = +1.43 |
| Conditions | Predicted values from computational models; LogP for target from Hit2Lead; LogP for comparator from Chemsrc. |
Why This Matters
A higher LogP value directly translates to increased solubility in non-polar solvents and enhanced membrane permeability, which is crucial for applications in medicinal chemistry and agrochemical research where bioavailability is a key consideration.
